2-(4-Bromophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is a complex organic compound that belongs to the class of phenazines. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as organic electronics and photonics .
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate involves multiple steps. One common synthetic route starts with the preparation of dibenzo[a,c]phenazine derivatives. This can be achieved through the oxidative skeletal rearrangement of 1,1’-binaphthalene-2,2’-diamine (BINAM) using an oxidative agent . The resulting dibenzo[a,c]phenazine is then further functionalized to introduce the 2-(4-Bromophenyl)-2-oxoethyl and carboxylate groups. The reaction conditions typically involve the use of solvents such as methanol, acetonitrile, dichloromethane, and cyclohexane .
Chemical Reactions Analysis
2-(4-Bromophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its photophysical properties.
Biological Studies: Phenazine derivatives are known for their antimicrobial and anticancer activities, making this compound a potential candidate for biological research.
Material Science: The compound is used in the synthesis of polymers for electrochromic devices, which change color in response to an electric current.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate involves its interaction with molecular targets through its phenazine core. The compound can undergo intersystem crossing, leading to the formation of triplet states that are crucial for its photophysical properties . The bromophenyl group can participate in various chemical reactions, enhancing the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate can be compared with other phenazine derivatives such as:
Dibenzo[a,j]phenazine: Known for its use in OLEDs and organic photovoltaics.
Dibenzo[f,h]furo[2,3-b]quinoxaline: Used as a deep blue fluorescence material for organic light-emitting diodes.
Dibenzo[a,c]phenazine-11,12-dicarbonitrile: Utilized in near-infrared organic light-emitting diodes.
Properties
Molecular Formula |
C29H17BrN2O3 |
---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] phenanthro[9,10-b]quinoxaline-11-carboxylate |
InChI |
InChI=1S/C29H17BrN2O3/c30-19-12-9-17(10-13-19)26(33)16-35-29(34)18-11-14-24-25(15-18)32-28-23-8-4-2-6-21(23)20-5-1-3-7-22(20)27(28)31-24/h1-15H,16H2 |
InChI Key |
WZVYLRZORNMYEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)OCC(=O)C6=CC=C(C=C6)Br)N=C24 |
Origin of Product |
United States |
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